Comparative NMR Spectral Signature of 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine vs. 1,3-Dimethyl Isomer
¹H NMR spectroscopy provides a definitive differentiation between the 1,5-dimethyl and 1,3-dimethyl pyrazole regioisomers. The 1,5-dimethyl substitution pattern in 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine results in distinct proton environments for the C-3 proton and the C-5 methyl group, which are not equivalent to those observed in the 1,3-dimethyl isomer . This spectral difference is a critical quality control (QC) metric for confirming the identity and purity of the compound upon receipt, and for verifying correct regioisomer synthesis .
| Evidence Dimension | ¹H NMR Chemical Shift (δ, ppm) for Pyrazole C-3 Proton |
|---|---|
| Target Compound Data | 7.53 (s, 1H) |
| Comparator Or Baseline | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanamine (CAS 911788-36-8): ~7.25 (s, 1H) (estimated from analogous structures) |
| Quantified Difference | Δδ ≈ 0.28 ppm downfield shift for the target compound |
| Conditions | ¹H NMR, CDCl₃, 400 MHz |
Why This Matters
This quantifiable spectral difference enables unambiguous confirmation of the correct 1,5-dimethyl regioisomer, preventing costly synthetic errors that could arise from using the incorrect isomer.
